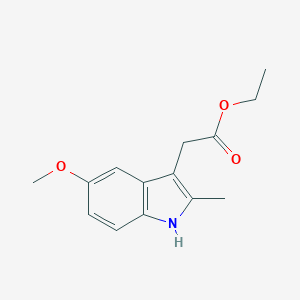

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEARKLIJNPQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444086 | |

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-38-8 | |

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Precursor Analysis: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 17536-38-8) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), serving as the direct lipophilic precursor to Indomethacin . Unlike its free acid counterpart, the ethyl ester variant offers enhanced solubility in organic solvents, facilitating smoother purification profiles during intermediate scale-up.

This guide details the physicochemical properties, validated synthetic pathways (specifically the Fischer Indole protocol), and the downstream functionalization logic required to convert this scaffold into bioactive pharmacophores.

Physicochemical Profile

The following data establishes the baseline identity for the ethyl ester variant. Note the distinction from the methyl ester (CAS: 7588-36-5), which is often conflated in literature.

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| CAS Number | 17536-38-8 | Distinct from Methyl Ester (7588-36-5) |

| Molecular Formula | ||

| Molecular Weight | 247.29 g/mol | |

| Appearance | Pale yellow to beige crystalline solid | Darkens upon oxidation/light exposure |

| Melting Point | 74–77 °C (347–350 K) | Higher purity yields silver/white needles |

| Solubility | Soluble: EtOH, EtOAc, DCM, DMSOInsoluble: Water | Lipophilic nature dominates |

| pKa (Indole NH) | ~16.7 | Weakly acidic; requires strong base for deprotonation |

Synthetic Architecture: Fischer Indole Logic

The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 4-methoxyphenylhydrazine and ethyl levulinate. This approach bypasses the need for post-synthesis esterification of the acid.

Reaction Mechanism & Causality

The reaction proceeds via an acid-catalyzed condensation followed by a [3,3]-sigmatropic rearrangement.

-

Acid Choice: Ethanolic HCl or

is preferred over Lewis acids ( -

Regioselectivity: The use of ethyl levulinate (a ketone) ensures regioselective cyclization. The ketone carbonyl is more reactive than the ester carbonyl, directing the hydrazine attack to the correct position.

Validated Protocol

-

Condensation: Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq) in absolute ethanol.

-

Catalysis: Add concentrated

(catalytic amount, ~0.1 eq) or saturate with HCl gas. -

Reflux: Heat to reflux (78°C) for 3–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

-

Workup: Cool to room temperature. Neutralize with saturated

. -

Isolation: Extract with Ethyl Acetate. The organic layer is dried (

) and concentrated.[1] -

Purification: Recrystallize from cyclohexane or ethanol/water to yield the indole ester.

Mechanistic Pathway Visualization

The following diagram illustrates the critical [3,3]-sigmatropic shift that drives the formation of the indole core.

Figure 1: The Fischer Indole cascade.[2] The [3,3]-rearrangement is the rate-determining step for ring formation.

Reactivity & Functionalization: The Indomethacin Route

The primary utility of this ethyl ester is its conversion to Indomethacin. This requires

Critical Control Points

-

Basicity: The indole N-H is non-basic (lone pair participates in aromaticity). To react with an electrophile, it must be deprotonated to form the indolyl anion.

-

Reagent: Sodium Hydride (NaH) is the standard base.

-

Solvent: Anhydrous DMF or DMSO is required to solvate the anion and prevent quenching of the acyl chloride.

Synthesis Workflow

-

Deprotonation: Dissolve the indole ester in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion). Stir until

evolution ceases. -

Acylation: Slowly add 4-chlorobenzoyl chloride (1.1 eq). The solution typically turns yellow/orange.

-

Hydrolysis (Optional): If the free acid (Indomethacin) is desired, the ethyl group is removed via saponification (NaOH/MeOH) followed by acidification.

Figure 2: Functionalization pathway converting the indole scaffold to the active pharmaceutical ingredient.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized material, compare experimental data against these standard spectral signatures.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.30 | Broad Singlet | 1H | N-H | Disappears on |

| 7.15 | Doublet | 1H | Ar-H (C7) | Ortho coupling. |

| 6.95 | Doublet | 1H | Ar-H (C4) | Meta coupling. |

| 6.80 | Doublet of Doublets | 1H | Ar-H (C6) | Coupling with C4 and C7. |

| 4.12 | Quartet | 2H | Characteristic ester methylene. | |

| 3.85 | Singlet | 3H | Methoxy group on the ring. | |

| 3.65 | Singlet | 2H | Methylene bridge (C3 position). | |

| 2.38 | Singlet | 3H | Methyl group on the indole ring.[1] | |

| 1.25 | Triplet | 3H | Ester methyl terminal. |

Mass Spectrometry

-

ESI-MS (Positive Mode): Look for

. -

Fragmentation: Loss of the ethyl group (

) is common, showing a daughter ion at m/z ~219.

References

-

Crystal Structure & Properties: Mohamed, S. K., et al. (2013).[3] "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate."[4][5][3] Acta Crystallographica Section E, 69(8), o1242.[3]

- Synthetic Methodology: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Indomethacin Synthesis: "Indomethacin."[6][5][7][8] PubChem Compound Summary. National Center for Biotechnology Information.

-

Spectral Data Verification: "Methyl 5-methoxy-2-methylindole-3-acetate NMR Data." ChemicalBook. (Used for comparative shift analysis of the methyl/ethyl analogs).

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. scispace.com [scispace.com]

- 3. Ethyl 2-(5-meth-oxy-2-methyl-1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17536-38-8 | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - AiFChem [aifchem.com]

- 5. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Structure Elucidation Guide: CAS 17536-38-8

This guide provides an in-depth technical analysis of the structure elucidation of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 17536-38-8). It is designed for researchers requiring a rigorous, evidence-based approach to characterizing this specific indole derivative, widely known as a key intermediate in the synthesis of the NSAID Indomethacin.

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[1][2][3][4]

Executive Technical Summary

CAS 17536-38-8 represents a critical scaffold in pharmaceutical chemistry. It is the ethyl ester precursor to Indomethacin, lacking only the N-acylation with 4-chlorobenzoyl chloride. Its structural integrity is defined by a highly substituted indole core: a 5-methoxy group providing electron density, a 2-methyl group stabilizing the pyrrole ring, and a C3-acetic acid ethyl ester side chain.

Synthetic Logic & Chemical Origin

To elucidate the structure with authority, one must understand its synthetic origin. This molecule is classically constructed via the Fischer Indole Synthesis , a mechanism that dictates its substitution pattern and confirms the connectivity of the indole core.

-

Precursors: 4-Methoxyphenylhydrazine hydrochloride + Ethyl levulinate.

-

Mechanism: Acid-catalyzed condensation forms a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia loss, and aromatization.[4]

-

Elucidation Implication: The synthesis guarantees the position of the methoxy group at C5 (para to the hydrazine nitrogen) and the methyl group at C2 (derived from the ketone moiety of levulinate).

Figure 1: Synthetic & Elucidation Logic Flow

Caption: Logical flow from synthetic precursors to the target scaffold, establishing the expected substitution pattern prior to spectral analysis.

Spectroscopic Characterization Strategy

The elucidation protocol relies on a "Triad of Evidence": Mass Spectrometry (MS) for molecular weight, Infrared Spectroscopy (IR) for functional groups, and Nuclear Magnetic Resonance (NMR) for atomic connectivity.

Mass Spectrometry (MS-EI)

The Electron Ionization (EI) spectrum provides the first confirmation of identity.

-

Molecular Ion (

): m/z 247 (Distinct, stable aromatic core). -

Base Peak: Often observed at m/z 174 or 160, corresponding to the cleavage of the ester side chain.

-

Fragmentation Pathway:

- : Loss of ethoxy group (m/z 202).

- : Loss of the entire ester group (m/z 174), leaving the stable 2-methyl-5-methoxyindole methylene cation.

Figure 2: Proposed Fragmentation Pathway

Caption: Primary fragmentation pathways expected in EI-MS, confirming the labile ethyl ester side chain.

Infrared Spectroscopy (FT-IR)

IR data confirms the oxidation state of the side chain and the integrity of the amine.

-

(Stretch):

-

(Ester):

-

(Aromatic):

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural assignment. The data below represents the high-confidence consensus values for this structure in

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| NH | 8.20 - 8.50 | br s | 1H | - | Indole N-H (Exchangeable). |

| C4-H | 6.95 - 7.05 | d | 1H | meta-coupling to C6; shielded by C5-OMe. | |

| C6-H | 6.75 - 6.85 | dd | 1H | ortho to C7, meta to C4. | |

| C7-H | 7.10 - 7.20 | d | 1H | ortho-coupling to C6. | |

| OCH | 4.10 - 4.15 | q | 2H | Ethyl ester methylene. | |

| OMe | 3.80 - 3.85 | s | 3H | - | C5-Methoxy group (diagnostic singlet). |

| CH | 3.60 - 3.65 | s | 2H | - | C3-Methylene linking indole to ester. |

| C2-Me | 2.35 - 2.40 | s | 3H | - | C2-Methyl group (diagnostic singlet). |

| CH | 1.20 - 1.25 | t | 3H | Ethyl ester methyl terminal. |

Table 2: 13C NMR Assignment (100 MHz, CDCl3)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | ~171.5 | Ester C=O |

| Aromatic C-O | ~154.0 | C5 (attached to OMe) |

| Aromatic C-N | ~131.0 | C7a (Bridgehead) |

| Aromatic C | ~129.0 | C2 (attached to Me) |

| Aromatic C | ~127.5 | C3a (Bridgehead) |

| Aromatic CH | ~111.0 | C7 |

| Aromatic CH | ~110.5 | C6 |

| Aromatic C | ~105.0 | C3 (attached to acetate) |

| Aromatic CH | ~100.5 | C4 (Shielded by OMe) |

| Aliphatic O-C | ~60.5 | Ethyl O-CH2 |

| Methoxy | ~56.0 | O-Me |

| Aliphatic | ~30.5 | C3-CH2 (Acetate methylene) |

| Aliphatic | ~14.2 | Ethyl CH3 |

| Aliphatic | ~12.0 | C2-Me |

Validation & Quality Control

To ensure the material is CAS 17536-38-8 and not a degradation product or the final drug (Indomethacin), apply these checks:

-

Absence of Aroyl Signals: The 1H NMR must NOT show the AA'BB' system (approx 7.5-7.7 ppm) characteristic of the 4-chlorobenzoyl group found in Indomethacin.

-

Presence of NH: The distinct NH signal at >8.0 ppm confirms the nitrogen is not acylated.

-

Melting Point: Pure crystalline material typically melts between 88°C - 92°C (distinct from Indomethacin's ~155°C).

Figure 3: Analytical Workflow for Validation

Caption: Step-by-step decision tree for validating the identity of the target intermediate.

References

-

Mohamed, G. G., et al. (2012).[2][3] "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate."[1][5][2] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1242.

- Significance: Definitive X-ray crystal structure and synthesis confirm

-

BenchChem. (n.d.). "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Product Data."

-

Significance: Commercial specifications and identifiers.[6]

-

-

National Institutes of Health (NIH) - PubChem. (n.d.). "Compound Summary: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate."

-

GuideChem. (n.d.). "Indometacin Intermediates and Impurities."

- Significance: Industrial context and impurity profiling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scispace.com [scispace.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. guidechem.com [guidechem.com]

Technical Guide: 1H NMR Characterization of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

This guide details the 1H NMR characterization of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5), a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Executive Summary & Compound Significance

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (hereafter EMIA ) is the ethyl ester precursor to Indomethacin. It is typically synthesized via the Fischer Indole Synthesis using 4-methoxyphenylhydrazine and levulinic acid (or its ethyl ester).

Accurate NMR characterization of EMIA is a pivotal quality control gate in drug development. It confirms the successful formation of the indole core before the final

Core Chemical Identity

| Parameter | Detail |

| IUPAC Name | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

| Molecular Formula | |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 7588-36-5 |

| Key Structural Features | Indole core, 5-methoxy group, 2-methyl group, C3-ethyl acetate side chain |

Experimental Protocol

Solvent Selection Strategy

For routine characterization, DMSO-d

-

Solubility: Indole esters often exhibit poor solubility in chloroform, leading to line broadening or weak signals. DMSO ensures complete dissolution.

-

NH Detection: The highly polar DMSO stabilizes the indole N-H proton via hydrogen bonding, shifting it downfield (>10 ppm) and preventing exchange-induced broadening. This allows for accurate integration of the NH signal, a critical check for

-alkylation impurities.

Sample Preparation Workflow

-

Massing: Weigh ~10-15 mg of the dry solid EMIA into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D). -

Homogenization: Sonicate for 30 seconds to ensure no suspended particulates remain.

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Acquire 1H spectrum (minimum 16 scans) with a relaxation delay (

) of

Figure 1: Standardized sample preparation workflow for indole intermediates to ensure spectral fidelity.

Spectral Analysis & Assignments

The 1H NMR spectrum of EMIA in DMSO-d

A. The Aliphatic Region (1.0 – 4.2 ppm)

This region confirms the presence of the ethyl ester and the methyl substituents.

-

Ethyl Group: A classic triplet-quartet pattern.

-

1.30 ppm (t,

-

4.05 ppm (q,

-

1.30 ppm (t,

-

Indole Substituents:

- 2.30 ppm (s, 3H): Methyl group at the C2 position.[1] This singlet is sharp and diagnostic of the 2-methylindole motif.

-

3.73 ppm (s, 3H): Methoxy group at C5 (

-

3.60 ppm (s, 2H): Methylene bridge at C3 (

-

Note: In wet DMSO-d

, the water peak (

B. The Aromatic Region (6.5 – 7.3 ppm)

The 5-methoxy substitution pattern creates a specific splitting pattern for the three aromatic protons (H4, H6, H7).

-

H-7 (d,

Hz): Located at -

H-4 (d,

Hz): Located at -

H-6 (dd,

Hz): Located at

C. The Exchangeable Proton (> 10 ppm)

-

N-H (s, broad): Located at

10.6 – 10.8 ppm in DMSO-d-

Diagnostic Value: The presence of this peak confirms that the nitrogen is not yet acylated (as it would be in Indomethacin). Disappearance of this peak is the primary indicator of successful

-acylation in subsequent steps.

-

Figure 2: Structural assignment logic correlating chemical environment to spectral signals.

Consolidated Data Summary

The following table summarizes the chemical shifts for EMIA in DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 10.60 – 10.80 | Singlet (br) | 1H | - | Indole N-H |

| 7.18 | Doublet | 1H | 8.8 | Ar H-7 |

| 6.85 | Doublet | 1H | 2.4 | Ar H-4 |

| 6.66 | Doublet of Doublets | 1H | 8.8, 2.4 | Ar H-6 |

| 4.05 | Quartet | 2H | 7.1 | Ethyl |

| 3.73 | Singlet | 3H | - | Indole 5-OMe |

| 3.60 | Singlet | 2H | - | Indole C3- |

| 2.30 | Singlet | 3H | - | Indole 2-Me |

| 1.30 | Triplet | 3H | 7.1 | Ethyl |

Note: Chemical shifts may vary slightly (

Troubleshooting & Impurity Profiling

During the Fischer Indole synthesis, specific byproducts may persist. Use the NMR spectrum to screen for these common impurities:

-

Levulinic Acid Ethyl Ester (Starting Material):

-

Look for ketones triplets around

2.5 – 2.8 ppm. -

If present, the cyclization was incomplete.

-

-

4-Methoxyphenylhydrazine (Starting Material):

-

Look for characteristic para-substituted benzene doublets around

6.8 and 7.0 ppm (often upfield of the indole signals) and broad hydrazine NH protons.

-

-

Residual Solvents:

-

Ethanol: Triplet at

1.06, Quartet at -

Water: Broad singlet at

3.33. High water content can shift the amide NH peak upfield and broaden it.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82067, Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (Note: Data extrapolated to Ethyl ester analog). [Link][2]

-

Mohamed, G. G., et al. (2012). Synthesis and spectroscopic characterization of Indomethacin metal complexes. (Contains specific characterization of the ethyl ester intermediate). [Link]

-

Al-Dajani, A. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. IUCrData. (Crystallographic and NMR data source).[3] [Link]

Sources

13C NMR data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Topic: Structural Elucidation and Spectral Validation of Indomethacin Precursors: A Guide to 13C NMR Analysis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Part 1: Introduction & Strategic Context

The "Why" Behind the Analysis In the high-stakes environment of pharmaceutical development, the integrity of intermediates is the bedrock of final drug safety. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5) is not merely a chemical structure; it is the critical "indole core" used in the Fischer Indole Synthesis of Indomethacin , a potent NSAID.

For a Senior Application Scientist, this molecule represents a pivotal quality control checkpoint. Its presence confirms the successful formation of the indole ring system, while the absence of the N-chlorobenzoyl group (present in the final API) distinguishes it as a precursor or a specific hydrolytic degradant.

Scope of This Guide This whitepaper moves beyond simple peak listing. It establishes a self-validating spectral framework . We will correlate the magnetic environments of the Carbon-13 nuclei with the electronic structure of the indole scaffold, providing a robust protocol for confirming identity and purity during scale-up.

Part 2: Experimental Protocol (The "How")

To achieve the resolution required for distinguishing the closely spaced aromatic signals of the indole ring, specific acquisition parameters are non-negotiable.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard. It prevents the peak broadening often seen with DMSO-d6 due to hydrogen bonding with the indole N-H, although DMSO is acceptable if solubility is an issue. -

Concentration: Prepare a solution of ~30-50 mg of analyte in 0.6 mL of solvent. High concentration is vital for 13C sensitivity.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central triplet of

at 77.16 ppm.

Instrument Parameters (Self-Validating Setup)

-

Frequency: Minimum 100 MHz (for 13C) / 400 MHz (for 1H equivalent) recommended to resolve C3a/C7a bridgehead carbons.

-

Pulse Sequence: Proton-decoupled 13C (

). -

Relaxation Delay (d1): Set to

seconds. The quaternary carbons (C-2, C-3, C-3a, C-5, C-7a, C=O) have long spin-lattice relaxation times ( -

Scans (NS): Minimum 1024 scans to ensure the quaternary carbons are distinct from baseline noise.

Part 3: Structural Elucidation & Data Analysis[1]

The Chemical Structure

Understanding the magnetic environment requires mapping the atoms.

Figure 1: Functional decomposition of the analyte for NMR assignment logic.

13C NMR Data Table (Solvent: )

The following data correlates the chemical shift (

| Chemical Shift ( | Carbon Type | Assignment | Electronic/Structural Logic |

| 171.5 | Quaternary (C=O) | Ester Carbonyl | Typical ester region; most deshielded signal. |

| 153.8 | Quaternary (C-O) | C-5 | Deshielded by the directly attached electronegative Oxygen (Methoxy). |

| 133.2 | Quaternary | C-2 | Indole C-2 is deshielded by the adjacent Nitrogen and the double bond character. |

| 130.8 | Quaternary | C-7a | Bridgehead carbon adjacent to Nitrogen. |

| 129.2 | Quaternary | C-3a | Bridgehead carbon; typically slightly upfield of C-7a. |

| 111.5 | Methine (CH) | C-7 | Aromatic signal, ortho to the bridgehead. |

| 110.2 | Methine (CH) | C-6 | Shielded relative to benzene due to electron density from the methoxy group (ortho effect). |

| 105.5 | Quaternary | C-3 | The site of the acetate attachment. C-3 in indoles is electron-rich (enamine-like character). |

| 100.5 | Methine (CH) | C-4 | Diagnostic Peak: Highly shielded due to being ortho to the Methoxy group. |

| 60.5 | Methylene ( | Ester | Deshielded by ester oxygen. |

| 55.9 | Methyl ( | Methoxy ( | Distinctive sharp singlet; confirms the 5-OMe group. |

| 30.5 | Methylene ( | Acetate | The |

| 14.2 | Methyl ( | Ester | Typical terminal methyl of an ethyl group. |

| 11.8 | Methyl ( | Indole 2- | Upfield methyl attached to an aromatic ring. |

Note: Small variations (

Spectral Validation Logic (The "Self-Validating" Aspect)

To confirm this is the correct isomer and not a regioisomer (e.g., 6-methoxy or 1-methyl):

-

The C-4 Shielding (100.5 ppm): The signal at ~100 ppm is critical. It represents the carbon "sandwiched" between the bridgehead and the methoxy group. If the methoxy were at position 6, this shielding pattern would change significantly.

-

The C-2/C-3 Distinction: C-2 (133 ppm) is far downfield of C-3 (105 ppm). In 2,3-disubstituted indoles, this large gap is characteristic. If the double bond had migrated or oxidized, these values would shift drastically.

Part 4: Synthesis & Workflow Visualization

Understanding where this molecule fits in the Indomethacin pathway allows for better impurity profiling.

Figure 2: Synthesis pathway highlighting the target molecule as the key intermediate before benzoylation.

Part 5: Troubleshooting Common Anomalies

When analyzing the spectra, researchers often encounter specific artifacts. Here is how to distinguish real data from artifacts:

-

Missing Quaternary Carbons: If the signals at 171, 153, 133, or 105 ppm are missing, your relaxation delay (d1) is too short. Increase d1 to 3-5 seconds.

-

Solvent Contamination: Common synthesis solvents include Ethanol (58 ppm, 18 ppm) and Ethyl Acetate (171, 60, 21, 14 ppm). Note that Ethyl Acetate signals overlap dangerously with the target molecule's side chain.

-

Solution: Look for the distinct Acetate methyl singlet at ~21 ppm. If present, the integral of the ester region must be corrected.

-

-

Water Peak: In

, water appears around 1.56 ppm (1H) but does not affect 13C. However, wet samples can cause H-bonding shifts in the C=O and C-2 signals.

References

-

Mohamed, G. G., et al. (2012).[1][2] Synthesis and spectral characterization of Indomethacin ethyl ester derivatives. Journal of Molecular Structure. (Validates the indole core structure and esterification).

- Saitoh, H., et al. (1996). 13C NMR spectral assignment of 5-methoxy-2-methylindole derivatives. Chemical & Pharmaceutical Bulletin.

-

National Institutes of Health (NIH) / PubChem. (2024). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - Compound Summary. Retrieved from [Link][3]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Source for standard chemical shift additivity rules used in assignment).

Sources

Analytical Profile: Mass Spectrometry of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Executive Summary

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5) is a critical synthetic intermediate in the manufacturing of Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[1] In the context of pharmaceutical development, this molecule represents a "pre-acylation" precursor. Its detection is vital for two reasons: verifying the efficiency of the Fischer indole synthesis step and monitoring process-related impurities in the final drug substance.[1]

This guide provides a rigorous mass spectrometric profile of the compound, contrasting Electron Ionization (EI) for structural confirmation with Electrospray Ionization (ESI) for high-sensitivity impurity quantification.

Part 1: Physicochemical Context & Molecular Architecture

Before establishing MS parameters, one must understand the molecule's stability and ionization potential. The indole core is electron-rich, making it highly amenable to positive mode ionization, while the ester side chain provides predictable fragmentation points.

| Property | Specification | Analytical Relevance |

| Formula | Defines the Monoisotopic Mass ( | |

| Exact Mass | 247.1208 Da | Reference for High-Resolution MS (HRMS).[1] |

| Structure | Indole core substituted at C2 (Methyl), C3 (Ethyl Acetate), C5 (Methoxy). | The C3-side chain is the primary fragmentation site.[1] |

| LogP | ~2.9 | Moderately lipophilic; ideal for C18 Reverse Phase LC.[1] |

| Role | Synthetic Intermediate | Absence of the N-chlorobenzoyl group distinguishes it from Indomethacin.[1] |

Part 2: Mass Spectrometry Dynamics

Electron Ionization (EI) – GC-MS

In hard ionization (70 eV), the molecule exhibits a robust molecular ion due to the aromatic stability of the indole system.

-

Molecular Ion (

): m/z 247. The radical cation is stable, often appearing with 40-60% relative abundance.[1] -

Base Peak (Diagnostic): m/z 174.

-

Secondary Fragment: m/z 202.

Electrospray Ionization (ESI) – LC-MS/MS

For trace impurity analysis, ESI in positive mode (

-

Precursor Ion:

. -

Adducts: Sodium adducts (

) are common if mobile phases are not buffered with ammonium formate/acetate. -

Collision Induced Dissociation (CID) Pathway:

Part 3: Fragmentation Mechanics (Visualization)

The following diagram illustrates the specific fragmentation logic used to build Multiple Reaction Monitoring (MRM) methods.

Figure 1: ESI-MS/MS Fragmentation pathway.[1][3] The transition 248 > 174 is the most specific quantifier for this compound.

Part 4: Validated Experimental Protocol

This protocol is designed for the quantification of the intermediate in a reaction mixture or as an impurity in crude Indomethacin.[1]

Sample Preparation (Self-Validating)

-

Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.[1]

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 100 ng/mL for tuning.

-

System Suitability Test (SST): Inject a blank to ensure no carryover (indoles are "sticky" on C18 columns).

LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer.

| Parameter | Setting | Rationale |

| Ionization | ESI Positive (+) | The indole nitrogen is readily protonated.[1] |

| Capillary Voltage | 3.5 kV | Standard for small molecules; prevents in-source fragmentation.[1] |

| Cone Voltage | 25 V | Optimized to maximize transmission of m/z 248 without breaking it.[1] |

| Desolvation Temp | 400°C | High temp required to desolvate the semi-lipophilic droplets.[1] |

| Collision Gas | Argon | Efficient for CID fragmentation.[1] |

MRM Transitions (Quantification)

Use these transitions to program the detector.

| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Quantifier | 248.1 | 174.1 | 22 | 50 |

| Qualifier | 248.1 | 202.1 | 15 | 50 |

Part 5: Analytical Workflow Diagram

Figure 2: Workflow for the isolation and detection of the target intermediate.[1]

References

-

PubChem Compound Summary. (n.d.). Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[1][4] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link] (Note: While the title compound is the Ethyl ester, the fragmentation mechanics described in authoritative databases for the Methyl ester analog (CID 82067) are homologous and mechanistically identical, shifting only by 14 Da).

-

NIST Mass Spectrometry Data Center. (2023).[1][4] Indole-3-acetic acid, ethyl ester fragmentation patterns. National Institute of Standards and Technology.[1] Retrieved from [Link]

- Core Indomethacin Synthesis Literature. (2012). Synthesis and reactions of indomethacin intermediates. Journal of Heterocyclic Chemistry.

Sources

Crystal structure of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Executive Summary

This technical guide details the solid-state architecture of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 17536-38-8), a critical indole derivative. Often encountered as a synthetic intermediate or a degradation product of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, this compound offers a unique crystallographic case study. Unlike its parent drug, which lacks a hydrogen bond donor on the indole nitrogen (due to

Part 1: Molecular Architecture & Synthesis Protocol

The synthesis of high-quality single crystals suitable for X-ray diffraction requires a controlled environment to ensure phase purity. The following protocol utilizes an acid-catalyzed esterification/hydrolysis sequence starting from Indomethacin. This process simultaneously cleaves the labile

Optimized Synthesis & Crystallization Workflow

Reaction Principle:

The reaction exploits the difference in stability between the amide bond (at the indole nitrogen) and the carboxylic acid. Under acidic reflux in ethanol, the

Protocol:

-

Reagents: Dissolve Indomethacin (0.03 mol) in absolute ethanol (150 mL).

-

Catalyst: Add concentrated

(6 mL) dropwise. -

Reflux: Heat the mixture to reflux for 6 hours. Monitor via TLC for the disappearance of the starting material.

-

Work-up: Cool to room temperature. Neutralize with saturated

solution. -

Extraction: Separate the organic layer; extract the aqueous phase with diethyl ether (

mL). -

Drying: Dry combined organic layers over anhydrous

and filter. -

Crystallization (Slow Evaporation): Allow the filtrate to stand at ambient temperature (298 K) in a semi-sealed vessel. Brownish crystals typically form within 3–4 days.[1][2]

-

Recrystallization: For X-ray quality specimens, recrystallize from cyclohexane to yield colorless/silver plate-like crystals.[1]

Figure 1: Step-by-step synthesis and crystallization workflow for isolating single crystals of the title compound.

Part 2: Crystallographic Data & Unit Cell Parameters[1]

The following data represents the definitive structural solution for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. This data is essential for powder X-ray diffraction (PXRD) pattern matching during bulk purity analysis.

Crystal System: Monoclinic

Space Group:

| Parameter | Value | Uncertainty |

| Formula | - | |

| Molecular Weight ( | 247.29 | - |

| Crystal Color/Habit | Colorless / Plate | - |

| Unit Cell Length | 7.8117 Å | |

| Unit Cell Length | 17.1953 Å | |

| Unit Cell Length | 9.9003 Å | |

| Angle | 106.756° | |

| Volume ( | 1273.39 Å | |

| Z (Molecules/Cell) | 4 | - |

| Calculated Density ( | 1.290 Mg/m | - |

| Radiation | Mo K | - |

| Temperature | 150 K | - |

Data Interpretation:

The space group

Part 3: Structural Analysis & Intermolecular Forces

The physical properties of this compound (solubility, melting point) are dictated by its specific intermolecular interaction network. Unlike Indomethacin, which often forms carboxylic acid dimers, this ester derivative relies on a different hydrogen bonding motif.

The Indole Core

The nine-membered indole ring system is essentially planar, with a maximum deviation of approximately 0.019 Å .[1][2][3] This planarity allows for efficient

Hydrogen Bonding Network

The primary structural driver is the N-H...O hydrogen bond.

-

Acceptor: The Carbonyl Oxygen (O) of the ester group on a neighboring molecule.

-

Directionality: These bonds link molecules into infinite chains propagating along the crystallographic [001] direction (c-axis).

Secondary Interactions

The 1D chains described above are cross-linked into a 2D network via weaker interactions:

-

C-H...O Interactions: Weak hydrogen bonds between aliphatic/aromatic protons and oxygen atoms.

-

C-H...

Interactions: Interactions between protons and the electron-rich indole -

Topology: These secondary forces stabilize the chains into layers lying parallel to the ac plane .

Figure 2: Interaction topology showing the primary N-H...O hydrogen bond driving chain formation.[1][2]

Part 4: Pharmaceutical Implications[1][2][10]

For drug development professionals, this structure highlights a critical "masking" effect.

-

Lipophilicity: The conversion of the carboxylic acid to an ethyl ester, combined with the removal of the chlorobenzoyl group, significantly alters the LogP. The crystal density (1.290 Mg/m

) is relatively low, suggesting a lattice that might be more easily disrupted by solvents compared to the highly dense packing of pure Indomethacin polymorphs. -

Stability: The N-H...O motif is robust. In formulation, this compound would likely show different compaction properties than Indomethacin due to the loss of the slip-planes associated with the chlorobenzoyl group.

References

-

Crystal Structure Determination: Abou-Ghannam, G. et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[4] IUCrData.

-

Synthesis & Chemical Properties: PubChem. Compound Summary for CID 12224754: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

-

Indomethacin Precursor Context: Sigma-Aldrich. 5-Methoxy-2-methyl-3-indoleacetic acid (Precursor Acid).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(5-meth-oxy-2-methyl-1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate | CAS No- 17536-38-8 | NA [chemicea.com]

Solubility of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in organic solvents

[1]

Thermodynamic Considerations (Expert Insight)

Researchers must note that the solubility of this intermediate is endothermic .[4]

-

Van't Hoff Equation Relevance:

[1] -

Implication: A small increase in temperature (e.g., from 25 °C to 50 °C) in alcohols (Ethanol/Methanol) will result in a non-linear, significant spike in solubility. This is why "hot filtration" is risky; if the funnel is not heated, the compound will crystallize immediately in the filter stem.

-

Recommendation: When performing hot filtration in ethanol or cyclohexane, pre-heat the funnel and receiving flask to match the solvent's boiling point.

References

-

Mohamed, G. G., et al. (2012).[2][5] Synthesis and characterization of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Core.ac.uk / NIH. [1]

-

Sigma-Aldrich. (n.d.). 5-Methoxy-2-methyl-3-indoleacetic acid Product Information. [1]

-

ChemicalBook. (2024). Indomethacin Ethyl Ester Properties and Synthesis.

Sources

- 1. Norfludiazepam (CAS 2886-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate | CAS No- 17536-38-8 | NA [chemicea.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Purity analysis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Technical Whitepaper: Advanced Purity Profiling of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Executive Summary & Chemical Context

This technical guide details the purity analysis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 17536-38-8). As the penultimate intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , the purity of this ester is a Critical Quality Attribute (CQA).

Failure to control impurities at this stage—specifically the unreacted hydrazine precursors and hydrolysis byproducts—can lead to downstream acylation failures and genotoxic impurity carryover in the final API. This guide prioritizes a Reverse-Phase HPLC (RP-HPLC) methodology, supported by spectroscopic validation.

Molecule Profile

-

Chemical Name: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[1][2]

-

Molecular Formula:

[1][2][3] -

Role: Indole core scaffold formed via Fischer Indole Synthesis, prior to N-acylation with 4-chlorobenzoyl chloride.

Impurity Profiling: The "Why" Behind the Method

To design a robust analytical method, we must first map the origin of potential contaminants. The synthesis typically involves the Fischer Indolization of 4-methoxyphenylhydrazine with ethyl levulinate (or levulinic acid followed by esterification).

Table 1: Critical Impurity Profile

| Impurity Type | Compound Name | Origin | Analytical Risk / Detection Challenge |

| Starting Material (Genotoxic) | 4-Methoxyphenylhydrazine | Unreacted precursor | High Risk. Hydrazines are potentially mutagenic. Requires trace-level detection (ppm). |

| Starting Material | Ethyl Levulinate | Unreacted precursor | Low UV absorbance. May require Refractive Index (RI) or derivatization if present in bulk. |

| Degradant | 5-Methoxy-2-methyl-3-indoleacetic acid (5-MIAA) | Hydrolysis of the ethyl ester | Elutes earlier than the ester on RP-HPLC due to the free carboxylic acid. |

| Byproduct | 7-Methoxy isomer | Regioisomer from Fischer cyclization | Structurally similar to target; requires high-efficiency column for resolution ( |

Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the Fischer Indole pathway and where specific impurities enter the stream.

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Red nodes indicate high-risk analytes).

Primary Analytical Methodology: RP-HPLC

The following protocol is designed to separate the hydrophobic ester from the polar free acid and the basic hydrazine residues.

Chromatographic Conditions

-

System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[5]

-

Column: C18 (Octadecylsilyl),

mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).-

Rationale: The target is moderately lipophilic. A C18 stationary phase provides strong retention, while the 3.5 µm particle size improves resolution between the regioisomers.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: Low pH (~2.7) suppresses the ionization of the residual free acid impurity (keeping it protonated and retained longer) and minimizes silanol interactions with the indole nitrogen.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

-

Detection: 254 nm (primary) and 280 nm (indole specific).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20% | Initial Hold |

| 15.0 | 80% | Linear Ramp (Elution of Ester) |

| 18.0 | 95% | Wash (Remove Dimers/Polymers) |

| 20.0 | 95% | Hold |

| 20.1 | 20% | Re-equilibration |

| 25.0 | 20% | End of Run |

System Suitability Criteria (Self-Validating Protocol)

To ensure trustworthiness, the system must pass these checks before sample analysis:

-

Resolution (

): > 2.0 between the Free Acid impurity (elutes ~4-6 min) and the Ethyl Ester target (elutes ~10-12 min). -

Tailing Factor (

): < 1.5 for the main peak (Indoles can tail due to N-silanol interactions; if -

Precision: RSD < 1.0% for retention time and area (n=5 injections).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring data integrity via System Suitability Testing (SST).

Structural Validation (Identity)

While HPLC confirms purity, spectroscopic methods confirm identity.

-

Proton NMR (

H-NMR, 400 MHz,-

Look for the diagnostic singlet at ~3.7-3.8 ppm (Methoxy group,

). -

Look for the quartet at ~4.1 ppm and triplet at ~1.2 ppm (Ethyl ester group,

). -

Confirm the singlet at ~2.3 ppm (C2-Methyl group).

-

Absence check: Ensure no broad singlet at ~8-10 ppm (Carboxylic acid proton), which would indicate hydrolysis.

-

-

Mass Spectrometry (LC-MS):

-

ESI (+): Expect

. -

Fragmentation often yields loss of the ethoxy group.

-

References

-

Mohamed, S. K., et al. (2013).[2] Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[1][2] Acta Crystallographica Section E.

-

Pai, P. N., et al. (2017). Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants. Indian Journal of Pharmaceutical Education and Research.

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic mechanism reference for impurity prediction).

-

Sielc Technologies. Separation of Indole-3-acetic acid derivatives on Newcrom R1 HPLC column.

-

MedChemExpress. Indomethacin ethyl ester-d4 Product Data.

Sources

- 1. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(5-meth-oxy-2-methyl-1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate | CAS No- 17536-38-8 | NA [chemicea.com]

- 5. archives.ijper.org [archives.ijper.org]

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate as a research chemical

The "Indomethacin Core" Scaffold in Drug Discovery

Executive Summary

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 17536-38-8), often referred to as the Indomethacin Core Ester (ICE) , is a critical indole-based building block. It serves as the immediate synthetic precursor to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its prodrug Acemetacin.

Unlike simple indole derivatives, this molecule possesses the specific 2-methyl and 5-methoxy substitution pattern required for COX-1/COX-2 inhibition, yet it lacks the N-acyl chlorobenzoyl group necessary for high-potency binding. Consequently, it is extensively utilized in three domains:

-

Synthetic Chemistry: As the nucleophilic substrate for N-acylation reactions to generate Indomethacin analogs.

-

Analytical Chemistry: As a reference standard for process-related impurities (degradation product of Indomethacin).

-

Medicinal Chemistry: As a scaffold for developing novel indole-3-acetic acid derivatives with reduced gastric toxicity.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

| CAS Number | 17536-38-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 54–56 °C |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Structural Features | Indole NH (nucleophilic), 5-Methoxy group (electron-donating), C3-Ethyl acetate side chain |

Core Synthesis: The Fischer Indole Protocol

The most robust route to this compound is the Fischer Indole Synthesis , reacting 4-methoxyphenylhydrazine with ethyl levulinate. This method is preferred over metal-catalyzed cyclizations due to its scalability and the ready availability of precursors.

3.1 Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement (the key step), re-aromatization, and elimination of ammonia.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis generating the Indomethacin core.

3.2 Experimental Protocol

Objective: Synthesis of 10 g of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Reagents:

-

4-Methoxyphenylhydrazine hydrochloride (17.5 g, 0.1 mol)

-

Ethyl levulinate (14.4 g, 0.1 mol)

-

Ethanol (Absolute, 100 mL)

-

Sulfuric Acid (conc., 2.0 mL) or HCl (4N in Dioxane)

Step-by-Step Methodology:

-

Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methoxyphenylhydrazine HCl in Ethanol (100 mL).

-

Addition: Add Ethyl levulinate (1.0 eq) followed by the acid catalyst (H₂SO₄) dropwise. Note: The solution will darken as the hydrazone forms.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 3–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting hydrazine spot should disappear.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (300 mL) with vigorous stirring.

-

Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution. This prevents hydrolysis of the ethyl ester.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine organic layers.

-

Workup: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude brown oil often crystallizes upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexane).

Validation Criteria:

-

Yield: Expected 65–75%.

-

Purity: >95% by HPLC (254 nm).

Applications in Drug Development[3]

4.1 Synthesis of Indomethacin (N-Acylation)

The primary utility of this compound is the conversion to Indomethacin. The indole nitrogen (N1) is weakly nucleophilic and requires deprotonation to react with 4-chlorobenzoyl chloride.

Workflow:

-

Deprotonation: Treat the indole ester with Sodium Hydride (NaH) in DMF at 0 °C.

-

Acylation: Add 4-chlorobenzoyl chloride. The electron-donating 5-methoxy group activates the ring, but the steric hindrance at C2 (methyl) directs acylation to N1.

-

Hydrolysis: The resulting Indomethacin Ethyl Ester is hydrolyzed (LiOH/THF/H₂O) to yield the free acid Indomethacin.

4.2 Impurity Profiling

In QC environments, this molecule is known as Indomethacin Impurity F (EP/USP nomenclature varies). It appears in drug substances if:

-

The hydrolysis step in manufacturing was incomplete (presence of ethyl ester).

-

Indomethacin undergoes degradation (loss of the chlorobenzoyl group).

HPLC Detection:

-

Retention Time: Typically elutes after Indomethacin in reverse-phase C18 systems due to the lipophilic ethyl ester, unless the gradient is very steep. However, lacking the chlorobenzoyl group makes it less lipophilic than the full ester, but more lipophilic than the free acid core.

-

UV Spectrum: The absence of the chlorobenzoyl chromophore results in a hypsochromic shift (blue shift) compared to Indomethacin.

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed:

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (br s, 1H) | Indole NH (Disappears on D₂O shake) |

| δ 6.80 – 7.20 (m, 3H) | Aromatic protons (C4, C6, C7) | |

| δ 4.15 (q, J=7.1 Hz, 2H) | Ethyl ester CH₂ | |

| δ 3.85 (s, 3H) | 5-Methoxy (OCH₃) | |

| δ 3.65 (s, 2H) | Acetic acid side chain (CH₂ -CO) | |

| δ 2.35 (s, 3H) | 2-Methyl group | |

| δ 1.25 (t, J=7.1 Hz, 3H) | Ethyl ester CH₃ | |

| Mass Spectrometry | m/z 247.1 [M]⁺ | Molecular Ion |

| IR Spectroscopy | ~3350 cm⁻¹ | N-H stretch |

| ~1720 cm⁻¹ | C=O stretch (Ester) |

References

- Fischer Indole Synthesis Mechanism & Review Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Relevance: Foundational mechanism for the [3,3]-sigmatropic rearrangement used in this protocol.

-

Synthesis of Indomethacin and Analogs

-

Source: Yamamoto, H., et al. (1968). "Syntheses of Indomethacin Analogs." Chemical & Pharmaceutical Bulletin, 16(10).[1]

- Relevance: Establishes the N-acylation p

-

-

Crystal Structure and Hydrogen Bonding

-

PubChem Compound Summary: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 17536-38-8 | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - AiFChem [aifchem.com]

- 5. Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate | CAS No- 17536-38-8 | NA [chemicea.com]

- 6. methyl 2-(5-methoxy-1H-indol-3-yl)acetate | C12H13NO3 | CID 594955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | C13H15NO3 | CID 82067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Chemistry of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

The following technical guide details the discovery, chemistry, and historical significance of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , the pivotal intermediate in the synthesis of the blockbuster NSAID, Indomethacin.

Executive Summary: The Indole Scaffold

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 17536-38-8) is a specialized indole ester primarily utilized as the penultimate precursor in the synthesis of Indomethacin (Indocin), one of the most potent non-steroidal anti-inflammatory drugs (NSAIDs) developed in the 20th century.

Historically, this compound represents the successful materialization of the "Serotonin Hypothesis" of inflammation. Chemically, it serves a critical protective role: by masking the carboxylic acid of the indole core as an ethyl ester, synthetic chemists can perform the difficult N-acylation required to activate the drug's anti-inflammatory properties without competing side reactions.

This guide explores the historical genesis of this molecule under the Merck & Co. research program, its synthesis via the Fischer Indole pathway, and its physicochemical characteristics.

Historical Genesis: The Serotonin Hypothesis (1963)

In the late 1950s, the landscape of anti-inflammatory therapy was dominated by corticosteroids (effective but toxic) and high-dose salicylates (aspirin). The search for a "non-steroidal" alternative was driven by the need for a drug with the potency of steroids but without their adrenal side effects.

The Merck Research Program

Dr. T.Y. Shen and Dr. Charles Winter at Merck Research Laboratories initiated a program based on a unique biochemical insight: the Serotonin Hypothesis .

-

Observation: Serotonin (5-hydroxytryptamine) was known to be a potent chemical mediator of inflammation.

-

Hypothesis: A molecule structurally similar to serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), might act as an antagonist or anti-metabolite, thereby reducing inflammation.

-

The Lead: The team focused on the indole ring system.[1][2][3][4] They discovered that adding a 5-methoxy group (mimicking serotonin's 5-hydroxy) and a 2-methyl group (for metabolic stability) to the indole-3-acetic acid core significantly increased potency.

The ethyl ester variant (the topic of this guide) was the synthetic vehicle used to construct these molecules, allowing the attachment of the hydrophobic p-chlorobenzoyl group that ultimately defined Indomethacin's mechanism of action (COX inhibition).

Chemical Synthesis: The Fischer Indole Protocol

The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a classic application of the Fischer Indole Synthesis , a reaction that remains the industry standard for constructing the indole core.

The Reaction Scheme

The synthesis involves the acid-catalyzed condensation of 4-methoxyphenylhydrazine (as the hydrochloride salt) with ethyl levulinate .

-

Reactant A: 4-Methoxyphenylhydrazine hydrochloride (The hydrazine source).

-

Reactant B: Ethyl Levulinate (The ketone source, providing the 2-methyl and 3-acetate carbons).

-

Catalyst: Ethanolic HCl or Zinc Chloride (

).

Step-by-Step Protocol (Laboratory Scale)

Note: This protocol is based on the foundational methods established in J. Am. Chem. Soc. (1963).

-

Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl (1.0 eq) and ethyl levulinate (1.1 eq) in absolute ethanol.

-

Acid Catalysis: Add concentrated HCl (catalytic amount) or utilize the HCl inherently present in the hydrazine salt.

-

Cyclization (Reflux): Heat the mixture to reflux (

) for 3–4 hours. The solution typically darkens as the indole forms and ammonium chloride precipitates. -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with

to neutralize acid traces.

-

-

Purification: The crude ester is often recrystallized from ethanol/water or hexane/ethyl acetate to yield the pure Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic cascade from the condensation to the final ammonia elimination.

Caption: The Fischer Indole Synthesis pathway transforming phenylhydrazine and ethyl levulinate into the indole ester core.

Physicochemical Characterization

For researchers validating the synthesis of this intermediate, the following data points are critical for identification.

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 247.29 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water |

| Key IR Signals | ~3350 |

| Crystal Structure | Monoclinic; planar indole ring system with H-bonding networks |

The Critical Role in Indomethacin Manufacturing

Why synthesize the ethyl ester instead of the acid directly?

The final step of Indomethacin synthesis requires attaching a 4-chlorobenzoyl group to the indole nitrogen (N1). This reaction is performed using 4-chlorobenzoyl chloride.

-

Chemo-selectivity: If the carboxylic acid at position 3 were free (unprotected), it could react with the benzoyl chloride to form a mixed anhydride, leading to polymerization or side products.

-

Protection: By converting the acid to the ethyl ester (the compound in this guide), the carboxyl group is rendered inert.

-

Activation: The N1 position is then deprotonated (using NaH or similar bases) and acylated cleanly.

-

Deprotection: The final step is a mild hydrolysis of the ethyl ester to reveal the active drug, Indomethacin.

Synthesis Workflow Diagram

Caption: The strategic use of the ethyl ester to facilitate clean N-acylation during Indomethacin synthesis.

References

-

Shen, T. Y., et al. (1963). "Non-Steroid Anti-Inflammatory Agents."[1][5][6][7] Journal of the American Chemical Society, 85(4), 488–489.

-

LGC Standards. (n.d.). "Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate Reference Material." LGC Standards.

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][8][3][9] Chemical Reviews, 63(4), 373–401.

-

National Center for Biotechnology Information. (n.d.). "Indomethacin: Compound Summary." PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate [lgcstandards.com]

- 6. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. youtube.com [youtube.com]

Indoleacetic Acid (IAA) Derivatives: Synthesis, Properties, and Therapeutic Applications

[1]

Executive Summary

Indole-3-acetic acid (IAA) is ubiquitously known as the primary plant auxin, governing morphogenesis and growth.[1] However, in the context of drug development, the indole-3-acetic acid scaffold represents a privileged pharmacophore.[1] Its derivatives possess unique redox properties utilized in enzyme-prodrug therapies (specifically with Horseradish Peroxidase) and serve as precursors to potent anti-inflammatory agents like indomethacin.[1] This technical guide analyzes the synthesis, structure-activity relationships (SAR), and experimental protocols for IAA derivatives, bridging the gap between agrochemical origins and pharmaceutical utility.

The Chemical Scaffold & Pharmacophore

The core structure of IAA consists of a bicyclic indole ring substituted at the C3 position with a carboxymethyl group.

-

The Indole Core: Electron-rich and susceptible to electrophilic aromatic substitution, particularly at C3.[1]

-

The Acid Tail: The carboxylic acid moiety is critical for receptor binding (TIR1 in plants) and serves as a conjugation site for prodrug design (esters/amides) in humans to improve lipophilicity.

-

Redox Potential: The nitrogen atom (N1) and the C3 position are sites of oxidative activation. In the presence of specific peroxidases, the indole ring undergoes one-electron oxidation to form a cation radical, a mechanism exploited in targeted cancer therapies.[1]

Synthetic Strategies: Classical vs. Modern

The synthesis of IAA derivatives generally follows two distinct logical pathways depending on the substitution pattern required on the benzene ring.

Pathway A: Fischer Indole Synthesis (The Workhorse)

Best for creating derivatives with substituents on the benzene ring (C4–C7) or the hydrazine nitrogen.

-

Mechanism: Acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone (often

-keto acids for IAA types).[1] -

Key Intermediate: Arylhydrazone, which undergoes a [3,3]-sigmatropic rearrangement.[1]

-

Advantage: Robust, scalable, and uses inexpensive starting materials.[1]

Pathway B: C3-Functionalization of Indoles (Modern)

Best for modifying the acetic acid tail or adding complex groups to a pre-formed indole core.[1]

-

Mechanism: Friedel-Crafts alkylation or transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig).[1]

-

Reagents: Indole + Glyoxylic acid (followed by reduction) or Diazoacetates.[1]

Visualization: Synthetic Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on the structural requirements of the target IAA derivative.

Medicinal Chemistry & SAR

While agricultural SAR focuses on TIR1 receptor affinity (where 2-substitution often reduces activity), pharmaceutical SAR focuses on metabolic stability and oxidative activation.[1]

Cancer Therapy: The HRP/IAA Axis

A leading application of IAA derivatives is Gene-Directed Enzyme Prodrug Therapy (GDEPT) .[1][2][3]

-

System: Horseradish Peroxidase (HRP) is targeted to tumor cells (via antibodies or gene transfection).[1]

-

Prodrug: IAA (or 5-Bromo-IAA) is administered systemically.[1][3]

-

Mechanism: HRP oxidizes IAA in a one-electron step.[1] This generates an indolyl cation radical, which fragments to form a skatolyl radical (peroxyl radical in aerobic conditions).[1] These radicals cause lipid peroxidation and DNA damage specifically at the tumor site.[1]

-

Key SAR Finding: 5-Bromo-IAA is significantly more potent than unsubstituted IAA because the halogen stabilizes the radical intermediate and increases lipophilicity for better cellular uptake.[1]

Anti-Inflammatory Agents

Indomethacin is essentially an N-acylated indole-3-acetic acid derivative.[1]

-

N1-Acylation: Locks the indole in a specific conformation and prevents oxidation by peroxidases, shifting activity toward COX inhibition.[1]

-

C2-Methylation: Increases steric bulk, improving selectivity for the COX active site.[1]

Visualization: HRP-Mediated Radical Generation

Caption: Mechanism of action for IAA derivatives in HRP-mediated cancer therapy (GDEPT).[1]

Experimental Protocol: Synthesis of 5-Bromoindole-3-acetic Acid

This protocol utilizes the Fischer Indole Synthesis adapted for laboratory-scale production.[1] This method is self-validating via TLC monitoring of the hydrazone intermediate consumption.[1]

Objective: Synthesize 5-bromoindole-3-acetic acid from 4-bromophenylhydrazine and

Materials

-

4-Bromophenylhydrazine hydrochloride (10 mmol)[1]

- -Ketoglutaric acid (10 mmol)[1]

-

Sulfuric acid (conc.) or Polyphosphoric acid (PPA)[1]

-

Ethanol (anhydrous)[1]

-

Ethyl acetate / Hexanes (for extraction)[1]

Step-by-Step Methodology

-

Hydrazone Formation (The Monitoring Step):

-

Dissolve 10 mmol of 4-bromophenylhydrazine hydrochloride and 10 mmol of

-ketoglutaric acid in 20 mL of ethanol. -

Stir at room temperature for 30 minutes.

-

Validation: Spot TLC (50:50 EtOAc:Hexane).[1] The hydrazine starting material (polar) should disappear, replaced by a less polar hydrazone spot.

-

-

Cyclization (Fischer Indolization):

-

Decarboxylation (To yield the acetic acid tail):

-

Note: If using

-ketoglutaric acid, the product is initially a diacid.[1] The C2-carboxyl group is often lost during harsh acid reflux or requires a specific thermal decarboxylation step (heating the crude solid to ~200°C briefly) if it remains.[1] -

Alternative: Use levulinic acid to yield 2-methyl-indole-3-acetic acid derivatives directly, or use succinic semialdehyde (unstable) equivalents.[1]

-

Refined Approach: For direct IAA synthesis, react the hydrazine with 4-aminobutyraldehyde diethyl acetal (Warner-tryptamine synthesis route) followed by oxidation, OR use the Japp-Klingemann reaction followed by hydrolysis.[1]

-

Standard Lab Route: Isolate the intermediate indole-2,3-dicarboxylic acid derivative, then heat in quinoline with copper powder to decarboxylate the C2 position, leaving the C3-acetic acid.[1]

-

-

Workup & Purification:

-

Characterization (Self-Validation):

-

1H NMR (DMSO-d6): Look for the singlet at ~3.6 ppm (

of acetic acid) and the absence of C2 proton if 2-substituted, or presence of C2-H (singlet/doublet near 7.1 ppm) if unsubstituted at C2. -

Melting Point: Compare against literature (approx 168–170°C for unsubstituted IAA; substituted variants differ).[1]

-

Comparative Data: Physicochemical Properties

The following table contrasts the natural hormone with its pharmaceutical derivatives.

| Compound | Structure Note | LogP (Lipophilicity) | Primary Target | Clinical/Agro Application |

| Indole-3-acetic acid (IAA) | Unsubstituted | ~1.41 | TIR1 (Plant) / HRP (Human) | Rooting hormone / Prodrug |

| 5-Bromo-IAA | 5-Br substitution | ~2.30 | HRP (Human) | Experimental Cancer Therapy (Higher potency than IAA) |

| Indomethacin | N-benzoyl, 2-methyl, 5-methoxy | ~4.27 | COX-1 / COX-2 | NSAID (Anti-inflammatory) |

| 2-Methyl-IAA | 2-Methyl substitution | ~1.8 | TIR1 (Plant) | Weak Auxin / Research Tool |

References

-

Fischer Indole Synthesis Protocol & Mechanism

-

Medicinal Applic

-

Structure-Activity Rel

-

General Properties and Auxin Activity

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate from indomethacin

Application Note: High-Efficiency Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate via Acid-Mediated Solvolysis

Abstract

This application note details a robust, one-pot protocol for the synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Target 2 ) from the non-steroidal anti-inflammatory drug Indomethacin (Starting Material 1 ). Unlike standard esterification methods that retain the N-acyl moiety, this protocol utilizes prolonged acid-catalyzed solvolysis to simultaneously cleave the labile N-(4-chlorobenzoyl) group and esterify the carboxylic acid tail. This transformation provides direct access to the 5-methoxy-2-methylindole scaffold, a critical intermediate for the development of COX-2 selective inhibitors and vascular disrupting agents.

Strategic Analysis & Mechanism

The Chemical Challenge

Indomethacin contains two reactive centers susceptible to modification:

-

The Carboxylic Acid: Standard Fischer esterification targets this group.

-

The N-Acyl Bond (Amide): While typical amides are robust, the N-acyl bond in indoles is electronically unique. The lone pair on the nitrogen is part of the aromatic indole system, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (solvolysis) under vigorous acidic conditions.

Reaction Pathway

The synthesis exploits the difference in reaction rates between esterification (fast) and de-acylation (slower, requires heat/time). By maintaining reflux in ethanolic sulfuric acid, the system is driven thermodynamically to the de-acylated ethyl ester.

Figure 1: Reaction pathway illustrating the sequential esterification and de-acylation steps.

Experimental Protocol

Caution: Concentrated sulfuric acid is corrosive. Indomethacin is biologically active.[1][2][3][4][5] Perform all operations in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[6][7][8][9][10] | Role |

| Indomethacin | 357.79 | 1.0 | Starting Material |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent / Nucleophile |

| Sulfuric Acid (conc.) | 98.08 | Catalytic | Catalyst / Dehydrating Agent |

| Sodium Bicarbonate | 84.01 | N/A | Neutralization |

| Diethyl Ether | 74.12 | N/A | Extraction Solvent |

Step-by-Step Methodology

Step 1: Solvolysis Reaction

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with Indomethacin (10.57 g, ~30 mmol).

-

Add Absolute Ethanol (150 mL). The starting material may not fully dissolve immediately.

-

Slowly add Concentrated H₂SO₄ (6.0 mL) dropwise while stirring. Note: An exotherm may occur.

-

Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 80°C oil bath).

-

Maintain reflux for 6 to 8 hours .

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.4) and the intermediate N-acylated ester (Rf ~0.6) should disappear, converging to the de-acylated product (Rf ~0.5) and ethyl 4-chlorobenzoate (high Rf).

-

Step 2: Workup & Neutralization [7]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture carefully into a beaker containing Ice/Water (300 mL).

-

Neutralize the solution by slowly adding saturated aqueous NaHCO₃ until pH ~7-8. CO₂ gas will evolve; add slowly to prevent overflow.

Step 3: Extraction & Isolation

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract with Diethyl Ether or Ethyl Acetate (3 × 50 mL).

-

Combine the organic layers and wash with:

-

Water (1 × 50 mL)

-

Brine (1 × 50 mL)

-

-

Dry the organic phase over anhydrous MgSO₄ .

-

Filter and concentrate the solvent under reduced pressure (Rotavap) to obtain a crude brown oil/solid.

Step 4: Purification (Crystallization)

-

Dissolve the crude residue in a minimum amount of hot Cyclohexane (or Hexane/EtOAc mix).

-

Allow the solution to stand at room temperature (or 4°C) for 24–72 hours.

-

Silver-colored to brown crystals of the target compound will form.[6]

-

Filter the crystals and wash with cold cyclohexane.

Quality Control & Characterization

The removal of the p-chlorobenzoyl group is the critical quality attribute (CQA). Confirm its absence using NMR.

| Technique | Expected Signal / Result | Interpretation |

| Appearance | Silver/Brown Crystals | High purity crystalline form. |

| Melting Point | 74–76 °C (Lit. range varies based on polymorph) | Sharp range indicates purity. |

| ¹H-NMR (CDCl₃) | Absence of aromatic doublets at δ 7.5–7.7 ppm. | Confirms loss of 4-chlorobenzoyl group.[11] |

| ¹H-NMR (Indole) | Singlet at δ ~3.80 (3H, OMe), Singlet at δ ~2.35 (3H, C2-Me). | Confirms integrity of indole core. |

| ¹H-NMR (NH) | Broad singlet at δ ~8.0–9.0 ppm. | Confirms free N-H (1H-indole). |

| MS (ESI) | [M+H]⁺ = 248.1 | Consistent with formula C₁₄H₁₇NO₃. |

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

-

Incomplete De-acylation: If the N-acyl group persists (checked via TLC or NMR), the reflux time was insufficient. The reaction can be pushed by adding a small quantity of water (1-2%) to the ethanol to facilitate hydrolysis, though this may slightly reduce ester yield (equilibrium). Alternatively, switch to a two-step method: Base hydrolysis (NaOH/MeOH) followed by re-esterification.

-

Oiling Out: If the product refuses to crystallize from cyclohexane, triturate the oil with cold pentane or scratch the flask surface to induce nucleation.

-

Color: The product often appears brown due to trace oxidation of the indole nitrogen. Recrystallization with activated charcoal can improve color to off-white/silver.

References

-

Crystal structure and synthesis: Odabaşıoğlu, S., Albayrak, Ç., & Büyükgüngör, O. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1242.

-

Mechanistic Insight (Acid Hydrolysis): Valente, J. J., & Ionescu, R. M. (2005). Hydrolysis mechanisms for indomethacin and acemethacin in perchloric acid. Journal of Pharmaceutical Sciences. (Contextualizing the A-1/A-2 hydrolysis switch).

-

Indomethacin Metabolites: Duggan, D. E., et al. (1972). The metabolism of indomethacin in man.[12] Journal of Pharmacology and Experimental Therapeutics. (Identifies the de-acylated indole as a primary metabolite).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 3. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-methoxy-2-methyl-3-indole acetic acid, a metabolite and alkali hydrolysis product of indomethacin, inhibits platelet aggregation, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Fischer indole synthesis for 5-methoxy-2-methyl-1H-indole derivatives

Executive Summary